molecular formula C9H19O4P B6172151 cyclohexylmethyl dimethyl phosphate CAS No. 2417390-85-1

cyclohexylmethyl dimethyl phosphate

Cat. No.: B6172151
CAS No.: 2417390-85-1
M. Wt: 222.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexylmethyl dimethyl phosphate is an organophosphorus compound characterized by a cyclohexylmethyl group attached to a dimethyl phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexylmethyl dimethyl phosphate can be synthesized through a Michaelis-Arbuzov reaction, where cyclohexylmethyl halides react with trimethyl phosphite under mild conditions . This reaction typically requires a Lewis acid catalyst to facilitate the formation of the desired phosphonate ester.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Cyclohexylmethyl dimethyl phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the dimethyl phosphate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium alkoxides or amines are employed under basic conditions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphates, depending on the reaction conditions and reagents used.

Scientific Research Applications

Cyclohexylmethyl dimethyl phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphatase enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving dysregulated phosphate metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals

Mechanism of Action

The mechanism of action of cyclohexylmethyl dimethyl phosphate involves its interaction with molecular targets such as enzymes. It can inhibit the activity of phosphatases by binding to their active sites, thereby affecting phosphate metabolism pathways. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl methylphosphonate (DMMP): A related compound used as a precursor for chemical warfare agents.

    Cyclohexylmethyl phosphonic acid: Similar in structure but with different functional groups.

    Trimethyl phosphate: Another organophosphorus compound with different alkyl groups.

Uniqueness

Cyclohexylmethyl dimethyl phosphate is unique due to its specific combination of cyclohexylmethyl and dimethyl phosphate groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2417390-85-1

Molecular Formula

C9H19O4P

Molecular Weight

222.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.